3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea
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Description
3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C18H24N2O2S and its molecular weight is 332.46. The purity is usually 95%.
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Scientific Research Applications
Acetylcholinesterase Inhibitors
A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas evaluated their antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties, demonstrating the potential of urea derivatives in developing treatments for diseases like Alzheimer's by inhibiting acetylcholinesterase enzymes (Vidaluc et al., 1995).
Antiarrhythmic and Hypotensive Agents
Another study synthesized 1,3-disubstituted ureas and evaluated them for antiarrhythmic and hypotensive properties, highlighting the potential of urea derivatives in cardiovascular pharmacotherapy (Chalina et al., 1998).
Neuropeptide Y5 Receptor Antagonists
Research into trisubstituted phenyl urea derivatives explored their use as neuropeptide Y5 (NPY5) receptor antagonists. This study underscores the role of urea derivatives in developing therapies for obesity and other metabolic disorders by modulating neuropeptide receptors (Fotsch et al., 2001).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds from substituted amides, including ureas, has been investigated. This research is crucial for the development of novel organic materials and pharmaceuticals, showcasing the role of urea derivatives in synthetic organic chemistry (Chupp et al., 1975).
Properties
IUPAC Name |
1-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-(3-phenylpropyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-18(22,12-16-9-11-23-13-16)14-20-17(21)19-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,9,11,13,22H,5,8,10,12,14H2,1H3,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMHXUOAGIEJJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NCCCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.